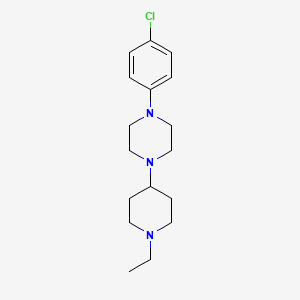
4-chlorophenyl 2,1,3-benzothiadiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-chlorophenyl 2,1,3-benzothiadiazole-5-carboxylate often involves complex chemical reactions, aiming to introduce specific functional groups or to construct the benzothiadiazole ring. For instance, a method for synthesizing derivatives involves the reaction of 5-substituted-2-aminobenzenethiols with acrylic acids, yielding substituted benzothiazoles in a single step, highlighting the efficiency and versatility of synthesis techniques for these compounds (Upreti et al., 1996).
Molecular Structure Analysis
Molecular structure analysis of benzothiadiazole derivatives, including 4-chlorophenyl variants, often utilizes X-ray crystallography and computational methods like density functional theory (DFT) to elucidate the arrangement of atoms within the molecule. These studies reveal the planarity of the benzothiadiazole core and the spatial orientation of substituents, which are critical for understanding the compound's electronic properties and reactivity (Kerru et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 4-chlorophenyl 2,1,3-benzothiadiazole-5-carboxylate derivatives can vary widely, including polymerization, functionalization, and coupling reactions. These reactions are foundational for creating materials with desirable electronic and optical properties. For example, direct arylation polycondensation has been used to synthesize donor–acceptor conjugated polymers based on benzothiadiazole, demonstrating the role of chemical reactivity in developing new materials (Wang et al., 2014).
Physical Properties Analysis
The physical properties of 4-chlorophenyl 2,1,3-benzothiadiazole-5-carboxylate derivatives, such as thermal stability, solubility, and melting point, are crucial for their application in various domains. These properties are influenced by the molecular structure and the presence of specific functional groups. Research into these aspects provides insights into the material's suitability for applications in organic electronics and optoelectronic devices.
Chemical Properties Analysis
The chemical properties, including reactivity, photophysical properties, and electrochemical behavior, are integral to the application of benzothiadiazole derivatives in fields such as photovoltaics and light-emitting diodes (LEDs). The electron-withdrawing nature of the benzothiadiazole unit, coupled with substituents like the 4-chlorophenyl group, affects the compound's ability to participate in electron transfer processes, which is fundamental to their function in electronic devices (Hu et al., 2014).
Propiedades
IUPAC Name |
(4-chlorophenyl) 2,1,3-benzothiadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2S/c14-9-2-4-10(5-3-9)18-13(17)8-1-6-11-12(7-8)16-19-15-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKDYPGHJDWSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=CC3=NSN=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,2,5]thiadiazole-5-carboxylic acid 4-chloro-phenyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-2-hydroxypropyl}sulfamate](/img/structure/B5676311.png)
![N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5676320.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5676323.png)
![5-{[(1S*,5R*)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B5676332.png)

![1-{4-methyl-2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]pyrimidin-5-yl}ethanone](/img/structure/B5676343.png)
![1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676347.png)
![(3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5676348.png)
![3-{[(1S*,5R*)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoline](/img/structure/B5676357.png)
![N-[3-(4-methoxyphenyl)propyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5676369.png)



![1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5676390.png)